C-Demethyl Clethodim

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions that can be adapted for the synthesis of C-Demethyl clethodim. For instance, the synthesis of (-)-demethyl (C-11) cezomycin as described in the second paper involves a Kulinkovich reaction and a cascade of ring-opening and desilylation-oxidation steps . Similarly, the synthesis of fragments of 24-demethylbafilomycin C1, as mentioned in papers three and four, employs strategies like anti-selective aldol condensation and ring-closing metathesis (RCM) . These methods could potentially be applied to the synthesis of this compound with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

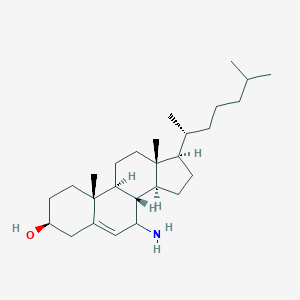

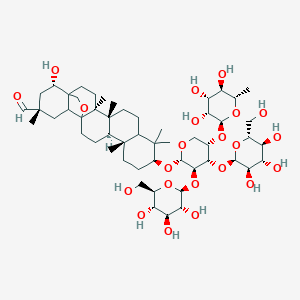

The molecular structure of this compound would differ from clethodim by the absence of a methyl group. This change could influence the three-dimensional conformation of the molecule and its interaction with biological targets. The papers provided do not directly address the molecular structure of this compound but do discuss structural analyses of similar compounds. For example, the crystal structure analysis of an unexpected product from the demethylation of an indole compound is discussed in paper six, which highlights the importance of structural analysis in understanding the outcomes of chemical reactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of clethodim-related compounds are complex and require precise control over reaction conditions. The papers provided discuss various chemical reactions, such as the aldol condensation and RCM, which are crucial for constructing carbon frameworks in organic synthesis . These reactions could be relevant to the chemical reactions that this compound might undergo or be synthesized through.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this compound are critical for its application as a herbicide. The first paper discusses the use of 1-decyl-3-methyl imidazolium bromide ([C10mim][Br]) aqueous solution to improve the solubility of clethodim . This suggests that modifications to clethodim, such as demethylation, could also alter its solubility and other physical properties. The thermodynamic parameters and micelle formation discussed in the same paper are relevant to the understanding of how such compounds behave in solution, which is important for their formulation and application as pesticides .

科学的研究の応用

イネ科雑草用除草剤

C-Demethyl Clethodim は、イネ科雑草に対する移行性茎葉処理型除草剤です . これは非常に選択的であり、綿花、コーヒー、タマネギ、ニンジン、ダイズなどの作物に使用されます .

毒性遺伝学的研究

この除草剤は、その有害な影響を評価するために毒性遺伝学的研究で使用されてきました。 例えば、モデル植物の Allium cepa で使用されています . この除草剤は、特定の濃度で発芽と根の成長を阻害する植物毒性を示しました .

生化学的影響

this compound は、生化学的影響を研究するために使用されてきました。 特定の濃度で、カタラーゼやアスコルビン酸ペルオキシダーゼなどの酵素の酵素活性に変化が見られました .

解剖学的研究

この除草剤は、解剖学的研究で使用されてきました。 特定の濃度で細胞伸長に変化が見られ、これは根端の組織学的分析で示されています .

他の除草剤との効力試験

this compound の効力に対する他の除草剤の影響を調べるために、研究が行われてきました。 例えば、特定の濃度でグリホサートとジカンバをクレトジムに添加すると、防除効果が低下しました .

展着剤研究

作用機序

Target of Action

C-Demethyl Clethodim, like Clethodim, primarily targets the plant acetyl-CoA-carboxylase , an enzyme crucial for fatty acid biosynthesis. This enzyme is common to the pathways of fatty acid biosynthesis .

Mode of Action

This compound is a selective herbicide that exhibits its pesticidal activity in plants by inhibiting the action of acetyl coenzyme A carboxylase . This inhibition disrupts the normal biochemical processes within the plant, leading to the death of the plant .

Biochemical Pathways

The inhibition of acetyl coenzyme A carboxylase by this compound affects the fatty acid biosynthesis pathway . This disruption leads to a deficiency in essential fatty acids, which are crucial for various cellular functions, including the formation of cell membranes. The lack of these fatty acids eventually leads to the death of the plant .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed and then undergoes several metabolic pathways, including oxidation to clethodim sulfoxide, conversion to S-methyl via a sulphonium cation intermediate, conversion to imine, and hydroxylation at the 5 position . The residues of clethodim and its oxidation metabolites in soil, plant, and seed have been studied using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) .

Result of Action

The result of this compound’s action is the death of the plant. The herbicide demonstrates phytotoxicity, inhibiting germination and root growth at various concentrations . It also causes changes in the enzymatic activity of certain enzymes and in cell elongation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the risk for earthworm-eating birds and mammals was assessed as high at first tier for soils with pH < 5.5 This indicates that soil pH can influence the bioavailability and toxicity of the compound

Safety and Hazards

特性

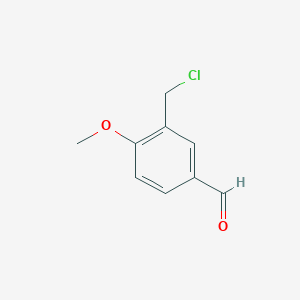

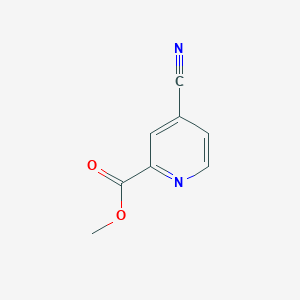

IUPAC Name |

2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-methylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClNO3S/c1-4-22-11(2)8-13-9-14(19)16(15(20)10-13)12(3)18-21-7-5-6-17/h5-6,11,13,19H,4,7-10H2,1-3H3/b6-5+,18-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVJEPZJOFFBPS-YADWXFRQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C)CC1CC(=C(C(=O)C1)C(=NOCC=CCl)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC(C)CC1CC(=C(C(=O)C1)/C(=N/OC/C=C/Cl)/C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde](/img/structure/B122955.png)